![molecular formula C22H21ClN6 B1241779 1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine is a member of piperazines.
Scientific Research Applications
Structural Studies and Hydrogen Bonding
- Research has delved into the structural intricacies of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including molecules similar to 1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine. These studies have highlighted the formation of hydrogen-bonded sheets and three-dimensional frameworks in these compounds, showcasing their potential in forming intricate molecular architectures (Trilleras et al., 2008).
Antitumor and Antimicrobial Activities
- Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives have been a focal point of research due to their antitumor activities. Some derivatives have shown promising activities against various cancer cell lines, including human breast adenocarcinoma (MCF7), suggesting a potential pathway for developing new cancer therapies (El-Morsy et al., 2017), (Kandeel et al., 2012), (Abdellatif et al., 2014).
- Similarly, antimicrobial and antituberculosis activities have been observed in related compounds, indicating their significance in developing new pharmaceutical agents (Trivedi et al., 2007).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited herbicidal activities, suggesting their potential utility in agriculture for controlling weed growth, highlighting the compound's versatility beyond medical applications (Luo et al., 2017).
Synthesis and Characterization
- Research has focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives through various synthetic routes, emphasizing the compound's structural diversity and potential applications in different fields. This includes the development of environmentally friendly synthetic methods and exploring the structural characterization of these compounds (Yadav et al., 2021).
Properties
Molecular Formula |
C22H21ClN6 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6/c23-18-8-6-17(7-9-18)15-29-22-20(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 |
InChI Key |
UKHXPLGNOGAENT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


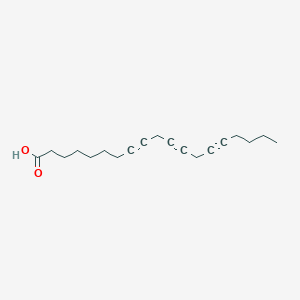
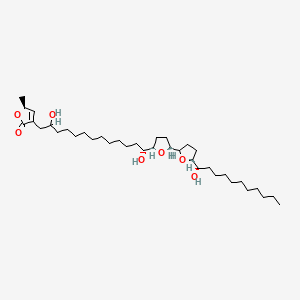
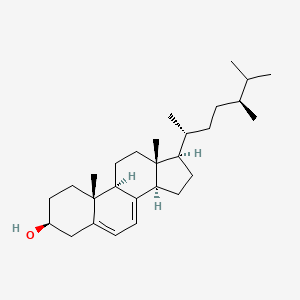





![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)

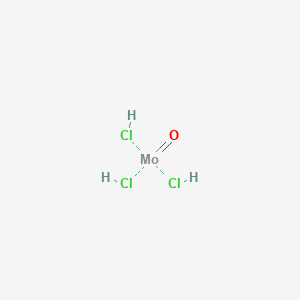

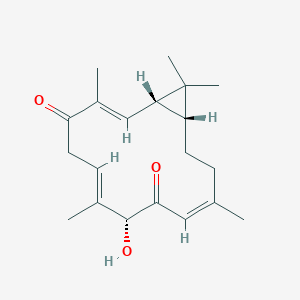
![4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
